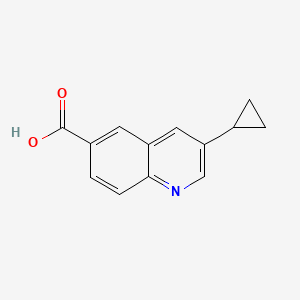

3-Cyclopropyl-6-quinolinecarboxylic acid

描述

The compound class of 3-quinolinecarboxylic acids, particularly those bearing a cyclopropyl group, has garnered significant attention in medicinal chemistry due to their potent antibacterial properties. These compounds are characterized by substitutions at positions 6, 7, and 8, which critically influence their antibacterial efficacy, pharmacokinetics, and physicochemical stability .

属性

分子式 |

C13H11NO2 |

|---|---|

分子量 |

213.23 g/mol |

IUPAC 名称 |

3-cyclopropylquinoline-6-carboxylic acid |

InChI |

InChI=1S/C13H11NO2/c15-13(16)9-3-4-12-10(5-9)6-11(7-14-12)8-1-2-8/h3-8H,1-2H2,(H,15,16) |

InChI 键 |

JEDRRPCIWDISOZ-UHFFFAOYSA-N |

规范 SMILES |

C1CC1C2=CN=C3C=CC(=CC3=C2)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6-quinolinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are utilized to enhance efficiency and reduce environmental impact .

化学反应分析

Types of Reactions: 3-Cyclopropyl-6-quinolinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like piperazine and other nucleophiles are employed under catalytic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives, such as N-oxides, tetrahydroquinolines, and substituted quinolines .

科学研究应用

3-Cyclopropyl-6-quinolinecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives used in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

作用机制

The mechanism of action of 3-Cyclopropyl-6-quinolinecarboxylic acid, particularly in its role as a precursor to fluoroquinolone antibiotics, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound effectively prevents bacterial growth and proliferation .

相似化合物的比较

Position 7 Modifications

- Piperazinyl Group () : The 1986 patent describes 7-(1-piperazinyl)-substituted derivatives with enhanced antibacterial activity. The piperazinyl group improves solubility and bacterial membrane penetration, particularly against Gram-negative pathogens .

- 3-Amino-pyrrolidinyl Group (): A 2024 study highlights 7-(3-amino-1-pyrrolidinyl) derivatives with an additional 8-methoxy group.

- Thioether and Alkoxy Groups (): Hokuriku Pharmaceutical’s 2025 report introduces 7-[(3-aminopropyl)thio] and 7-(2-aminoethoxy) derivatives. Thioether linkages (e.g., Example 20) enhance metabolic stability, while alkoxy groups (e.g., Example 1) improve bioavailability .

Position 6 and 8 Modifications

- Fluoro at Position 6 : Present in all analogs, fluorine increases electronegativity, strengthening DNA gyrase binding (a key antibacterial target).

- Methoxy at Position 8 () : The 8-methoxy group in ’s compound sterically hinders enzymatic degradation, prolonging half-life .

- Chloro and Amino at Position 5/8 (): Chlorination (e.g., Example 21) enhances potency against resistant strains, while amino groups (e.g., Example 6) improve water solubility .

Physicochemical Properties

Melting points (m.p.) and crystallinity vary significantly with substituents:

Higher melting points (e.g., 236–239°C) correlate with piperidinyloxy groups, suggesting stronger intermolecular forces. Decomposition at lower temperatures (e.g., 191–196°C) in thioether derivatives may reflect reduced thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。